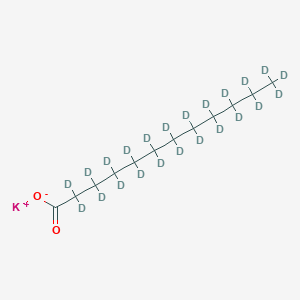
3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The “3-Chlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached to the third carbon . The “3-fluoro” likely refers to a fluorine atom attached to the third carbon of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would likely involve a pyrrolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached, and the pyrrolidine ring would have a fluorine atom attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would depend on its specific molecular structure. Similar compounds are often solid at room temperature and may be soluble in water .
Applications De Recherche Scientifique
Metabolic Activation and Synthetic Applications
Metabolic Activation of Fluoropyrrolidine Dipeptidyl Peptidase-IV Inhibitors : A study described the metabolic activation of fluoropyrrolidine-containing dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. It was found that these compounds underwent bioactivation, forming reactive intermediates trapped by glutathione, indicating potential for drug development with an emphasis on metabolic stability (Xu et al., 2004).
Synthetic Utility of Fluoropyrrolidine Derivatives : Another research effort highlighted the synthesis of N-protected fluoropyrrolidine derivatives, demonstrating their utility as synthons for medicinal chemistry applications, particularly as dipeptidyl peptidase IV inhibitors. These derivatives were synthesized with high yield and demonstrated significant potential for the development of new medicinal agents (Singh & Umemoto, 2011).
Antibacterial and Antioxidant Activity
Antibacterial and Antioxidant Properties : Research into 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine derivatives explored their antibacterial and antioxidant activities. It was found that certain amine oxalates derived from these compounds exhibited high antibacterial activity, although they were mostly ineffective against superoxide radicals, suggesting selective utility in combating bacterial infections (Arutyunyan et al., 2012).
Fluorination Techniques and Fluoropyrrolidine Synthesis
Synthesis of Fluoropyrrolidines : Techniques for synthesizing fluoropyrrolidines include the use of hypervalent iodine/HF reagents and azomethine ylide chemistry, demonstrating the versatility of synthetic approaches to incorporate the fluoropyrrolidine moiety into various structures. These methodologies enable the creation of compounds with potential pharmacological applications (Kitamura et al., 2017); (McAlpine et al., 2015).
Orientations Futures
The future directions for research on “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWBPARYUOYRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride | |
CAS RN |
1803592-61-1 | |
| Record name | 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)






![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)



![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)